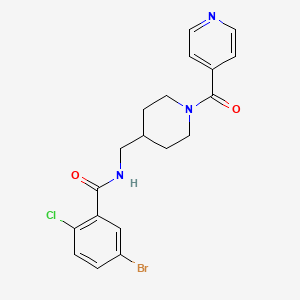

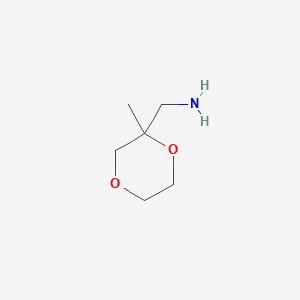

![molecular formula C22H19N3O3S B2845969 N-(benzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide CAS No. 886905-38-0](/img/structure/B2845969.png)

N-(benzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(benzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide” is a complex organic compound. It contains a benzothiazole core, which is a heterocyclic compound with diverse properties and applications . The benzothiazole core is known to possess optical properties, coordination properties, and electron acceptor properties . It has been used in the synthesis of various compounds with potential biological activities .

Synthesis Analysis

The synthesis of such compounds often involves coupling reactions. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques. For instance, the structure of the synthesized compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve coupling reactions and subsequent treatments with various reagents . For instance, a Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of a correspondent compound, which was then converted to a carboxylic acid intermediate by reaction with hydrogen at room temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be analyzed using various techniques. The title compound was synthesized with a yield of 65%, as determined by 1H NMR (DMSO-d6, 500 MHz) and 13C NMR (DMSO-d6, 125 MHz) spectroscopic analyses .科学的研究の応用

Kinase Inhibition and Cancer Therapy

Research has highlighted substituted benzamides, similar in structure to N-(benzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide, as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds exhibit competitive inhibition with ATP, demonstrating selectivity and effectiveness in in vivo efficacy studies for human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).

Catalytic Activity in Oxidation Processes

Dioxidovanadium(V) complexes containing thiazol-hydrazone NNN-donor ligands, which bear resemblance to the compound , have been synthesized and shown to act as catalysts for the oxidation of olefins using hydrogen peroxide. These complexes demonstrate higher conversion rates in oxidation reactions, offering insights into the potential catalytic applications of similar benzamide derivatives (Ghorbanloo et al., 2017).

Cross-Coupling Reactions

The compound and its related derivatives have been involved in cross-coupling reactions. For instance, thiomethyl-substituted N-heterocycles undergo Ni-catalyzed cross-coupling with functionalized aryl-, heteroaryl-, alkyl-, and benzylic zinc reagents, highlighting the utility of such compounds in synthetic organic chemistry and the development of new pharmaceuticals (Melzig et al., 2010).

Electrochromic Applications

Benzothiazole derivatives have been explored for their electrochromic properties. One study introduced a novel electron acceptor for developing donor-acceptor-type electrochromic polymers, demonstrating fast switching times, good optical memory, and higher coloration efficiency, suggesting the potential of benzamide derivatives in electrochromic devices (Ming et al., 2015).

Crystal Structure Analysis

The crystal structure and Hirshfeld surface analysis of a closely related N-(pyridin-2-ylmethyl)benzamide derivative revealed differences in molecular orientation, providing insights into the structural characteristics that may influence the biological activity and material properties of such compounds (Artheswari et al., 2019).

Selective Sensing Material

In the development of chromium ion selective electrodes, benzothiazole derivatives have been used as selective sensing materials, demonstrating their utility in environmental monitoring and analytical chemistry applications (Hajiaghababaei et al., 2016).

作用機序

Target of Action

Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Mode of Action

Benzothiazole derivatives have been known to interact with various targets leading to their respective biological activities .

Biochemical Pathways

Benzothiazole derivatives have been known to affect various biochemical pathways related to their biological activities .

Pharmacokinetics

Admet calculation showed a favourable pharmacokinetic profile of synthesized benzothiazole derivatives .

Result of Action

Benzothiazole derivatives have been known to exhibit various biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Safety and Hazards

The safety and hazards associated with such compounds can vary depending on their structure and the specific biological targets they interact with. For instance, some benzothiazole derivatives have shown antibacterial activity, but the presence of an O-alkyl moiety at position 2, 3, and 4 of the phenyl group eliminates this activity .

将来の方向性

The future directions for research on such compounds could involve further optimization of their synthesis, characterization of their physical and chemical properties, and exploration of their biological activities. For instance, compound 7, a benzothiazole derivative, has been suggested as a promising template for further drug development .

生化学分析

Biochemical Properties

Benzothiazole derivatives have been extensively investigated and are associated with diverse biological activities such as antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities

Cellular Effects

Benzothiazole derivatives have shown variable activity against different bacterial strains

Molecular Mechanism

Benzothiazole derivatives have been known to exhibit their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S/c1-27-18-11-7-9-16(20(18)28-2)21(26)25(14-15-8-5-6-13-23-15)22-24-17-10-3-4-12-19(17)29-22/h3-13H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKYSWGJJLLFNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2845886.png)

![N-(2-Methoxy-2-thiophen-3-ylethyl)-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2845890.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone](/img/structure/B2845891.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(3-fluorophenyl)methanesulfonamide](/img/structure/B2845894.png)

![2-chloro-N-[5-chloro-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-4-carboxamide](/img/structure/B2845897.png)

![Methyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate](/img/structure/B2845899.png)

![2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B2845904.png)